(4E)-5-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as benzoyl, bromophenyl, hydroxy, and pyrazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps. One common method involves the reaction of 3-benzoylpyrrolo[2,1-c][1,4]benzoxazin-1,2,4-trione with N-(4-bromophenyl)-1-(4-methoxyphenyl)methanimine under thermolysis conditions . This reaction proceeds via the in situ generation of a reactive intermediate, acyl (imidoyl)ketene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of high-yielding reactions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield a hydroxyl group .
Scientific Research Applications
4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione
- N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide
- 4,4’-Dibromobenzophenone
Uniqueness
4-[3-BENZOYL-2-(4-BROMOPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C28H22BrN3O4 |
---|---|
Molecular Weight |
544.4 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H22BrN3O4/c1-17-23(27(35)32(30(17)2)21-11-7-4-8-12-21)31-24(18-13-15-20(29)16-14-18)22(26(34)28(31)36)25(33)19-9-5-3-6-10-19/h3-16,24,33H,1-2H3/b25-22+ |
InChI Key |
PNBPSKWXMFCZLH-YYDJUVGSSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(/C(=C(/C4=CC=CC=C4)\O)/C(=O)C3=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(C(=C(C4=CC=CC=C4)O)C(=O)C3=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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